molecular formula C11H16ClNO2 B1376308 5-Isobutyl-6-methylnicotinic acid hydrochloride CAS No. 1011476-26-8

5-Isobutyl-6-methylnicotinic acid hydrochloride

Cat. No. B1376308
M. Wt: 229.7 g/mol
InChI Key: KTRITEJMVDFVDY-UHFFFAOYSA-N
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Description

5-Isobutyl-6-methylnicotinic acid hydrochloride, also known as 5-IB6MNA, is a compound with a wide range of uses in the scientific research community. It is a derivative of nicotine and is commonly used in the synthesis of other compounds, as well as in various lab experiments.

Scientific Research Applications

Enzymatic Biotransformation

Research on the enzymatic biotransformation of pyridine carboxylic acids, including 6-methylnicotinate, has been explored. Ralstonia/Burkholderia sp. strain DSM 6920 demonstrated the ability to regioselectively hydroxylate 6-methylnicotinate. This study provides insights into microbial processes that could be harnessed for the preparation of hydroxylated heterocyclic carboxylic acid derivatives, potentially including 5-Isobutyl-6-methylnicotinic acid hydrochloride (Tinschert et al., 2000).

Solid-Liquid Equilibrium Behavior

The solid-liquid equilibrium behavior of related compounds like 6-Chloronicotinic acid has been studied. This research involves thermodynamic analysis and molecular dynamic simulation, which can be relevant to understanding the physical and chemical properties of 5-Isobutyl-6-methylnicotinic acid hydrochloride in various solvents (Guo et al., 2021).

Synthesis of Derivatives

Synthesis of novel compounds using substituted nicotinic acid, including 6-methylnicotinic acid, has been a focus of several studies. These studies explore the preparation of compounds with potential antiproliferative activity, which might be applicable to derivatives of 5-Isobutyl-6-methylnicotinic acid hydrochloride (Abdel‐Aziz et al., 2012).

Antibacterial Properties

The antibacterial properties of complexes involving 2-Hydroxy-6-methylnicotinic acid have been investigated. These studies could inform research on the antibacterial potential of 5-Isobutyl-6-methylnicotinic acid hydrochloride or its derivatives (Verma & Bhojak, 2018).

Electrocatalytic Synthesis

Research into the electrocatalytic synthesis of nicotinic acid derivatives has been conducted. For instance, the synthesis of 6-aminonicotinic acid from precursors like 2-amino-5-bromopyridine has been explored, which could relate to the synthesis pathways of 5-Isobutyl-6-methylnicotinic acid hydrochloride (Gennaro et al., 2004).

Organocatalysis

Studies on the use of isonicotinic acid as a dual and biological organocatalyst in the synthesis of pyranopyrazoles indicate a potential avenue for utilizing 5-Isobutyl-6-methylnicotinic acid hydrochloride in catalysis or as a reagent in organic synthesis (Zolfigol et al., 2013).

Radiolabelling

Research on 6-Hydrazinonicotinic acid (HYNIC) and its analogues, as bifunctional chelators for technetium, highlights their importance in radiolabelling and imaging. These findings could be relevant for the application of 5-Isobutyl-6-methylnicotinic acid hydrochloride in diagnostic imaging or therapy (Meszaros et al., 2011).

properties

IUPAC Name

6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-7(2)4-9-5-10(11(13)14)6-12-8(9)3;/h5-7H,4H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRITEJMVDFVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)CC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutyl-6-methylnicotinic acid hydrochloride

Synthesis routes and methods I

Procedure details

To a solution of 6-methyl-5-isobutyl-nicotinic acid tert.-butyl ester (0.50 g, 2 mmol) in dioxane (20 mL), 4 N HCl in dioxane (30 mL) is added. The mixture is stirred for 3 h. The solvent is evaporated to give 5-isobutyl-6-methyl-nicotinic acid hydrochloride (0.52 g); LC-MS: tR=0.54 min; [M+1]+=194.29; 1H NMR (D6-DMSO) δ 0.91 (d, J=6.5 Hz, 6H), 1.91 (hept, J=6.5 Hz), 2.68 (d, J=7.3 Hz, 2H), 2.73 (s, 3H), 8.47 (d, J=1.8 Hz, 1H), 8.90 (d, J=2.0 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 6-methyl-5-isobutyl-nicotinic acid tert.-butyl ester (0.50 g, 2 mmol) is dissolved in dioxane (20 mL) and 4 N HCl in dioxane (30 mL) is added. The mixture is stirred for 3 h. The solvent is evaporated to give 6-methyl-5-isobutyl-nicotinic acid hydrochloride (0.52 g); LC-MS: tR=0.54 min; [M+1]+=194.29; 1H NMR (d6-DMSO) δ 0.91 (d, J=6.5 Hz, 6H), 1.91 (hept, J=6.5 Hz), 2.68 (d, J=7.3 Hz, 2H), 2.73 (s, 3H), 8.47 (d, J=1.8 Hz, 1H), 8.90 (d, J=2.0 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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